1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3
. The molecular weight is 160.22 .
The synthesis of (1-Methyl-1H-indol-5-yl)methanamine typically involves several key steps:
The reaction conditions typically include stirring under inert atmospheres and controlling temperature to optimize yield and purity. For example, a reported yield of 97.5% was achieved under specific conditions using continuous flow reactors to ensure consistent production.
The molecular structure of (1-Methyl-1H-indol-5-yl)methanamine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure. For instance, characteristic peaks in IR spectra can indicate functional groups present in the compound .
(1-Methyl-1H-indol-5-yl)methanamine can participate in various chemical reactions:
Typical reagents include:
The mechanism of action for (1-Methyl-1H-indol-5-yl)methanamine involves its binding to specific enzymes or receptors, which can lead to alterations in their activity. Research indicates that indole derivatives may inhibit enzymes associated with cancer cell proliferation, thereby suggesting potential anticancer properties .
In laboratory settings, dosage effects have been observed where lower doses exhibit beneficial effects like anti-inflammatory activity, while higher doses may result in toxicity. Mechanistic studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to established chemotherapeutic agents like colchicine .
(1-Methyl-1H-indol-5-yl)methanamine has significant implications in various fields:
The indole scaffold—a bicyclic aromatic structure comprising fused benzene and pyrrole rings—serves as a fundamental building block in medicinal chemistry and natural product biosynthesis. Its electron-rich nature enables π-π stacking interactions with biological targets, while the N-1 position allows versatile functionalization to modulate pharmacokinetic properties. (1-Methyl-1H-indol-5-yl)methanamine exemplifies this adaptability, featuring a methyl group at N-1 that enhances metabolic stability and a flexible methanamine (-CH₂NH₂) group at C-5 that facilitates molecular recognition. This C-5 substitution is strategically significant: it positions the amine moiety ortho to the indole nitrogen, creating a spatially defined pharmacophore capable of hydrogen bonding and electrostatic interactions. The planar indole ring further enables intercalation into protein binding sites, as demonstrated in tubulin inhibitors like vincristine [4]. Modern applications extend beyond pharmacology; indole derivatives serve as fluorogenic probes for analyte detection due to their tunable photophysical properties [8].
Table 1: Core Attributes of the Indole Scaffold
Property | Role in Bioactivity |
---|---|
Aromatic electron density | Facilitates π-stacking with protein binding pockets |
N-H/N-alkyl site | Modulates solubility, metabolic stability, and hydrogen-bonding capacity |
C-3/C-5 substitution | Positions key functional groups for target engagement (e.g., methanamine at C-5) |
Planar geometry | Enables DNA intercalation or enzyme active-site penetration |
The methanamine group (-CH₂NH₂) acts as a molecular "tether" that connects bioactive scaffolds to target-binding regions. Its primary amine provides:
Indole alkaloids have shaped pharmacological history, beginning with the isolation of reserpine (a Rauvolfia alkaloid) in the 1950s as an early antipsychotic. The discovery of serotonin (5-hydroxytryptamine) in 1948 revealed indole’s role in neurotransmission, spurring synthetic campaigns to develop receptor-targeted agents. (1-Methyl-1H-indol-5-yl)methanamine represents an evolution toward N-alkylated derivatives designed to overcome limitations of unsubstituted indoles:
Table 2: Evolution of Key Indolylmethanamine Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s | Reserpine | Antihypertensive/Antipsychotic | Unsubstituted indole with methoxy groups |
1980s | Brassinin | IDO inhibition (Immuno-oncology lead) | Dithiocarbamate-linked methanamine |
1990s | Sumatriptan | Migraine therapy (5-HT₁B/₁D agonist) | Indole-ethylamine with sulfonamide |
2020s | (1-Methyl-1H-indol-5-yl)methanamine | Synthetic intermediate for PD-L1/tubulin inhibitors | N-1 methylation + C-5 methanamine optimization |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2